ZLJ-6 ZLJ-6 ZLJ-6 is a dual inhibitor of COX and 5-lipoxygenase (5-LO) (IC50 = 0.73, 0.31, and 0.99 μM for COX-1, COX-2, and 5-LO, respectively, in whole blood). It reduces carrageenin-induced paw edema (inflammation) in rats and acetic acid-induced abdominal constriction (pain) in mice without causing gastrointestinal ulcers, a common side effect of non-selective COX inhibitors.

Brand Name: Vulcanchem
CAS No.:
VCID: VC0005327
InChI: InChI=1S/C12H13N3O3S.CH4O3S/c1-15-10(11(16)14-12(15)13)7-8-3-5-9(6-4-8)19(2,17)18;1-5(2,3)4/h3-7H,1-2H3,(H2,13,14,16);1H3,(H,2,3,4)/b10-7-;
SMILES: CN1C(=CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)N=C1N.CS(=O)(=O)O
Molecular Formula: C13H17N3O6S2
Molecular Weight: 375.4 g/mol

ZLJ-6

CAS No.:

Cat. No.: VC0005327

Molecular Formula: C13H17N3O6S2

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

ZLJ-6 -

Molecular Formula C13H17N3O6S2
Molecular Weight 375.4 g/mol
IUPAC Name (5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid
Standard InChI InChI=1S/C12H13N3O3S.CH4O3S/c1-15-10(11(16)14-12(15)13)7-8-3-5-9(6-4-8)19(2,17)18;1-5(2,3)4/h3-7H,1-2H3,(H2,13,14,16);1H3,(H,2,3,4)/b10-7-;
Standard InChI Key QEJPXTVPNIOEHZ-VEZAGKLZSA-N
Isomeric SMILES CN1/C(=C\C2=CC=C(C=C2)S(=O)(=O)C)/C(=O)N=C1N.CS(=O)(=O)O
SMILES CN1C(=CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)N=C1N.CS(=O)(=O)O
Canonical SMILES CN1C(=CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)N=C1N.CS(=O)(=O)O
Appearance Assay:≥98%A crystalline solid

Chemical Identity and Structural Properties

ZLJ-6 is characterized by the chemical formula C₁₂H₁₃N₃O₃S·CH₃SO₃H and a molecular weight of 375.42 g/mol . Its mesilate salt form enhances solubility and bioavailability, making it suitable for oral administration . The compound’s imidazolone core and 4-(methylsulfonyl)benzylidene substituent are critical for dual enzymatic inhibition .

Table 1: Chemical and Physical Properties of ZLJ-6

PropertyValueSource
CAS Number1051931-39-5
Molecular FormulaC₁₂H₁₃N₃O₃S·CH₃SO₃H
Molecular Weight375.42 g/mol
SolubilityNot fully characterized
Melting PointUndetermined

ZLJ-6 exerts its anti-inflammatory effects through dual inhibition of COX and 5-LOX enzymes, which are pivotal in prostaglandin and leukotriene synthesis . In human whole blood assays, ZLJ-6 demonstrated IC₅₀ values of 0.73 μM (COX-1) and 0.31 μM (COX-2), indicating a slight preference for COX-2 . For 5-LOX, it showed IC₅₀ values of 0.32 μM in cell lysates and 1.06 μM in intact rat basophilic leukemia (RBL-1) cells, comparable to the selective 5-LOX inhibitor zileuton .

Notably, ZLJ-6’s anti-inflammatory activity extends beyond eicosanoid suppression. In TNF-α-stimulated human umbilical vein endothelial cells (HUVECs), ZLJ-6 reduced E-selectin, ICAM-1, and VCAM-1 expression by inhibiting IκB kinase β (IKKβ) activity, IκB phosphorylation, and NF-κB nuclear translocation . This COX/5-LOX-independent mechanism suggests broader applicability in inflammatory diseases .

In Vitro and In Vivo Efficacy

Inhibition of Eicosanoid Production

In calcium ionophore A23187-induced human whole blood, ZLJ-6 suppressed TXB2 (IC₅₀ = 0.50 μM) and PGE2 (IC₅₀ = 0.22 μM) synthesis, outperforming the nonselective COX inhibitor diclofenac sodium (DC-Na) in PGE2 inhibition . Similarly, it reduced LTB4 production in rat peritoneal leukocytes (IC₅₀ = 2.59 μM) .

Table 2: Key Pharmacodynamic Parameters of ZLJ-6

ParameterIC₅₀ (μM)Model SystemSource
COX-1 Inhibition0.73Human whole blood
COX-2 Inhibition0.31Human whole blood
5-LOX Inhibition0.32 (lysates)RBL-1 cell lysates
LTB4 Reduction2.59Rat peritoneal cells

Anti-Inflammatory Activity in Animal Models

Oral administration of ZLJ-6 (10–30 mg/kg) in rat models of carrageenan-induced paw edema and cotton pellet granuloma significantly reduced inflammation, with efficacy comparable to indomethacin but with fewer gastrointestinal side effects . This underscores its potential as a safer alternative to conventional NSAIDs.

ParameterFindingSource
Acute Oral ToxicityNot determined
Skin IrritationNo effect
Ocular IrritationNo effect
CarcinogenicityNot listed by IARC/NTP/OSHA

Comparative Analysis with Existing Therapies

ZLJ-6’s dual inhibition contrasts with single-target NSAIDs (e.g., celecoxib) or 5-LOX inhibitors (e.g., zileuton), which may inadequately control inflammation due to pathway redundancy . In TNF-α-induced HUVECs, ZLJ-6 reduced monocyte adhesion by 60–70%, whereas celecoxib (30 μM) or zileuton (30 μM) alone showed no significant effect . This synergy between COX/5-LOX inhibition and NF-κB suppression positions ZLJ-6 as a multifunctional anti-inflammatory agent.

Current Research Status and Future Directions

As of 2025, ZLJ-6 remains in preclinical development, with no registered clinical trials . Research priorities include optimizing its pharmacokinetic profile and evaluating efficacy in chronic inflammatory models, such as rheumatoid arthritis or atherosclerosis. Additionally, its NF-κB inhibitory mechanism warrants exploration in oncology, given the pathway’s role in tumor progression .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator